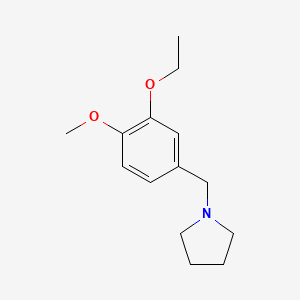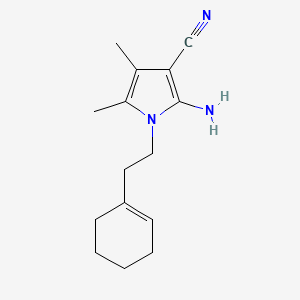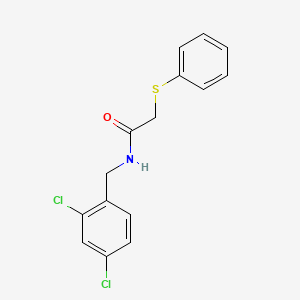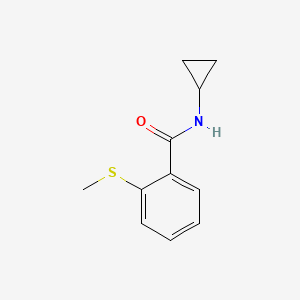![molecular formula C14H14N2O4S B5787275 1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone](/img/structure/B5787275.png)
1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]-4-methoxyphenyl}ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Pyrimethamine, and it is synthesized through various methods.
Mecanismo De Acción
Pyrimethamine works by inhibiting the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of folate. Folate is essential for the growth and replication of parasites, and by inhibiting DHFR, Pyrimethamine prevents the parasites from replicating and spreading.
Biochemical and Physiological Effects:
Pyrimethamine has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of folate in the body, which can lead to anemia and other health problems. Pyrimethamine has also been found to have neurotoxic effects, and it can cause seizures and other neurological problems in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyrimethamine has several advantages for lab experiments, including its low cost and availability. However, it also has some limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the research and development of Pyrimethamine. One area of focus is the development of new formulations and delivery methods that can improve its effectiveness and reduce its toxicity. Another area of focus is the study of Pyrimethamine's potential use in treating other diseases, such as cancer and autoimmune disorders. Additionally, there is a need for further research into Pyrimethamine's potential use in agriculture and environmental science, particularly in developing countries where these issues are of great concern.
Métodos De Síntesis
Pyrimethamine can be synthesized through various methods, including the reaction of 4,6-dihydroxy-5-methyl-2-mercaptopyrimidine with 4-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate. Another method involves the reaction of 4,6-dichloropyrimidine with 4-methoxybenzaldehyde and sodium methoxide in methanol.
Aplicaciones Científicas De Investigación
Pyrimethamine has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, Pyrimethamine is used as an antimalarial drug, and it has shown promising results in treating malaria. Pyrimethamine has also been studied for its potential use in treating other diseases, such as toxoplasmosis, a parasitic infection.
In agriculture, Pyrimethamine has been studied for its potential use as a herbicide. It has been found to be effective in controlling the growth of certain weeds, and it has been used in combination with other herbicides to increase their effectiveness.
In environmental science, Pyrimethamine has been studied for its potential use in removing heavy metals from contaminated soil and water. It has been found to be effective in binding with heavy metals and removing them from the environment.
Propiedades
IUPAC Name |
5-[(5-acetyl-2-methoxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-7(17)8-3-4-11(20-2)9(5-8)6-10-12(18)15-14(21)16-13(10)19/h3-5H,6H2,1-2H3,(H3,15,16,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLWAAREQGKDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665669 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-chloro-2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5787224.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-1-methylethylidene]acetohydrazide](/img/structure/B5787234.png)



![N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5787263.png)




![methyl 2-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5787295.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B5787300.png)